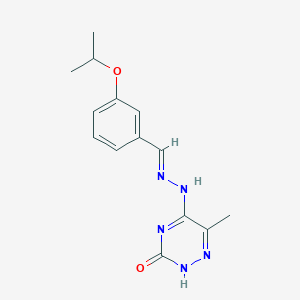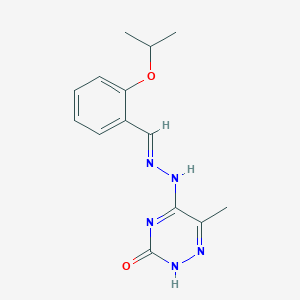![molecular formula C9H10BrN3OS B254402 N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid](/img/structure/B254402.png)
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid, also known as 'BFA', is a chemical compound that has gained significant attention in scientific research due to its various applications. BFA is a thiosemicarbazone derivative that has shown potential as a therapeutic agent in the treatment of various diseases, including cancer, viral infections, and neurological disorders.
Mécanisme D'action
The mechanism of action of BFA is not fully understood. However, it has been suggested that BFA exerts its antitumor activity by inhibiting the enzyme ribonucleotide reductase, which is involved in DNA synthesis. BFA has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, leading to oxidative stress and apoptosis. In the case of antiviral activity, BFA has been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
BFA has been found to exhibit various biochemical and physiological effects. In cancer cells, BFA has been shown to induce G2/M cell cycle arrest, leading to apoptosis. BFA has also been found to inhibit the activity of NF-kB, a transcription factor that is involved in inflammation and immune response. In addition, BFA has been found to increase the production of ROS, leading to oxidative stress and apoptosis. In neurons, BFA has been found to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes.
Avantages Et Limitations Des Expériences En Laboratoire
BFA has several advantages as a research tool. It is relatively easy to synthesize and can be obtained in high purity. BFA has also been shown to exhibit potent antitumor and antiviral activities, making it a useful tool for cancer and viral research. However, BFA also has some limitations. It is known to be unstable in aqueous solutions, which can make it difficult to work with. In addition, BFA has been found to exhibit cytotoxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for BFA research. One potential direction is to investigate the use of BFA in combination with other anticancer or antiviral agents to enhance their effectiveness. Another potential direction is to explore the use of BFA as a neuroprotective agent in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of BFA and to identify potential targets for drug development.
Méthodes De Synthèse
The synthesis of BFA involves the reaction of 5-bromo-2-furaldehyde with thiosemicarbazide in the presence of allyl isothiocyanate. The resulting product is then treated with hydrochloric acid to obtain N-allyl-N'-[(5-bromo-2-furyl)methylene]carbamohydrazonothioic acid. The purity of the synthesized compound can be confirmed by various analytical techniques, including NMR spectroscopy, mass spectrometry, and elemental analysis.
Applications De Recherche Scientifique
BFA has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and neuroprotective activities. In cancer research, BFA has been found to induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer cells. BFA has also been shown to inhibit the replication of various viruses, including HIV, hepatitis C, and influenza virus. In addition, BFA has been found to protect neurons against oxidative stress-induced damage, making it a potential therapeutic agent for the treatment of neurodegenerative diseases.
Propriétés
Formule moléculaire |
C9H10BrN3OS |
|---|---|
Poids moléculaire |
288.17 g/mol |
Nom IUPAC |
1-[(E)-(5-bromofuran-2-yl)methylideneamino]-3-prop-2-enylthiourea |
InChI |
InChI=1S/C9H10BrN3OS/c1-2-5-11-9(15)13-12-6-7-3-4-8(10)14-7/h2-4,6H,1,5H2,(H2,11,13,15)/b12-6+ |
Clé InChI |
DUKRAWTWODGRSY-WUXMJOGZSA-N |
SMILES isomérique |
C=CCNC(=S)N/N=C/C1=CC=C(O1)Br |
SMILES |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
SMILES canonique |
C=CCNC(=S)NN=CC1=CC=C(O1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde (6-methyl-3-oxo-2,3-dihydro-1,2,4-triazin-5-yl)hydrazone](/img/structure/B254323.png)
![6-methyl-5-[(2E)-2-[[4-(2-phenylethoxy)phenyl]methylidene]hydrazinyl]-2H-1,2,4-triazin-3-one](/img/structure/B254326.png)


![Methyl 4-methyl-2-[2-(4-nitrobenzylidene)hydrazino]-1,3-thiazole-5-carboxylate](/img/structure/B254329.png)
![Ethyl ({[5-(1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methylphenyl]sulfonyl}amino)acetate](/img/structure/B254330.png)
![ethyl 3-({3-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]benzoyl}amino)benzoate](/img/structure/B254333.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxopyrrol-3-yl)amino]-N-(2-fluorophenyl)benzamide](/img/structure/B254335.png)
![4-[(4-chloro-1-cyclohexyl-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B254336.png)
![3-(4-nitrobenzyl)-6-phenylthieno[2,3-d][1,2,3]triazin-4(3H)-one](/img/structure/B254340.png)
![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(1-ethyl-2-oxoindol-3-ylidene)amino]acetamide](/img/structure/B254341.png)
![N'-(7-methyl-2-oxoindol-3-yl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)propanehydrazide](/img/structure/B254342.png)